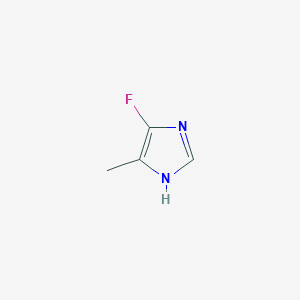

5-Fluoro-4-methyl-1H-imidazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-Fluoro-4-methyl-1H-imidazole is a heterocyclic organic compound that belongs to the imidazole family. Imidazoles are five-membered aromatic rings containing two nitrogen atoms at positions 1 and 3. The presence of a fluorine atom at position 5 and a methyl group at position 4 makes this compound unique. Imidazoles are known for their versatility and are used in various applications, including pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-4-methyl-1H-imidazole can be achieved through several methods. One common approach involves the cyclization of amido-nitriles. For example, the reaction of an amido-nitrile with a nickel catalyst can lead to the formation of disubstituted imidazoles under mild conditions . Another method involves the use of amines and nitriles in the presence of a dehydrating agent to form the imidazole ring .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-4-methyl-1H-imidazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

Reduction: Reduction reactions can modify the functional groups attached to the imidazole ring.

Substitution: The fluorine and methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Hydrogen peroxide, potassium permanganate.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Substituting agents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of imidazole derivatives with different functional groups, while substitution reactions can introduce new substituents at the fluorine or methyl positions .

Scientific Research Applications

Pharmaceutical Development

5-Fluoro-4-methyl-1H-imidazole serves as a building block in the synthesis of various pharmaceutical compounds. Its structural features allow it to interact effectively with biological targets, making it a valuable scaffold in drug design.

- Antimicrobial Activity : Research indicates that derivatives of this compound exhibit significant antimicrobial properties against a range of pathogens. For instance, studies have shown that certain derivatives inhibit the growth of Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.025 |

| Escherichia coli | 0.019 |

| Bacillus subtilis | 0.015 |

| Pseudomonas aeruginosa | 0.050 |

Anticancer Research

The imidazole ring is known for its potential anticancer properties. Studies have demonstrated that this compound derivatives can inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth.

- Mechanism of Action : Compounds derived from this compound have been shown to inhibit cyclin-dependent kinases and induce apoptosis in cancer cells, making them promising candidates for cancer therapy .

| Cancer Cell Line | IC50 (μM) |

|---|---|

| HeLa | 25.3 |

| MCF-7 | 0.38 |

| PC3 | 1.09 |

Enzyme Inhibition

Research has indicated that this compound can act as an enzyme inhibitor, particularly in the context of inflammatory diseases.

- Cyclooxygenase Inhibition : Some derivatives have shown high binding affinity to cyclooxygenase enzymes, which are crucial in inflammatory processes . This suggests potential applications in developing anti-inflammatory drugs.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of several imidazole derivatives, including those based on this compound. The results indicated notable antibacterial activity against various strains, supporting its use as a template for developing new antibiotics .

Case Study 2: Anticancer Activity

In a preclinical study, a derivative of this compound was tested against multiple cancer cell lines, showing significant cytotoxicity with an IC50 value lower than conventional chemotherapeutics like doxorubicin . This highlights its potential as a lead compound for further development.

Mechanism of Action

The mechanism of action of 5-Fluoro-4-methyl-1H-imidazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The presence of the fluorine atom can enhance the compound’s binding affinity and specificity for its targets .

Comparison with Similar Compounds

Similar Compounds

4-Methylimidazole: Lacks the fluorine atom, making it less reactive in certain chemical reactions.

5-Fluoroimidazole: Lacks the methyl group, which can affect its binding properties and reactivity.

1H-Imidazole: The parent compound without any substituents, used as a reference for comparing the effects of different substituents.

Uniqueness

5-Fluoro-4-methyl-1H-imidazole is unique due to the presence of both the fluorine and methyl groups, which confer distinct chemical and biological properties. These substituents can enhance the compound’s reactivity, binding affinity, and specificity, making it a valuable compound in various applications .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare 5-Fluoro-4-methyl-1H-imidazole and its derivatives?

- Methodological Answer : The synthesis typically involves cyclocondensation reactions using fluoro-substituted precursors. For example, substituted imidazoles can be synthesized via the Debus-Radziszewski reaction, which involves a one-pot condensation of aldehydes, ammonium acetate, and ketones under reflux in acetic acid or ethanol. Substituent positions (e.g., fluorine at C5 and methyl at C4) are controlled by selecting appropriate fluorinated aldehydes and methyl-containing ketones. Optimization of reaction conditions (e.g., solvent polarity, temperature, and catalyst use) is critical for yield and purity . For derivatives, post-synthetic modifications like Suzuki-Miyaura coupling or nucleophilic substitution may introduce aryl or heteroaryl groups .

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure and purity of this compound?

- Methodological Answer :

- 1H/13C NMR : Fluorine’s electron-withdrawing effect deshields adjacent protons, causing distinct splitting patterns. For example, the C5-F proton shows coupling with adjacent imidazole protons (J = ~10–12 Hz). The methyl group at C4 appears as a singlet (~δ 2.1–2.3 ppm) .

- IR : Stretching vibrations for C-F bonds appear at ~1100–1200 cm⁻¹, while N-H (imidazole) stretches are observed at ~3100–3300 cm⁻¹ .

- Mass Spectrometry : Molecular ion peaks (e.g., m/z = 86 for C3H3FN2) and fragmentation patterns confirm the molecular formula . Elemental analysis (C, H, N) further validates purity .

Q. What safety precautions are essential when handling this compound in laboratory settings?

- Methodological Answer : Use personal protective equipment (gloves, goggles, lab coat) and work in a fume hood. The compound may cause skin/eye irritation (H315, H319) and respiratory discomfort (H335). In case of exposure, rinse affected areas with water and seek medical attention. Store in inert atmospheres (N2/Ar) at 2–8°C to prevent decomposition .

Advanced Research Questions

Q. How do electronic and steric effects of substituents (e.g., fluorine, methyl) influence the reactivity and biological activity of this compound?

- Methodological Answer : Fluorine’s electronegativity increases the imidazole ring’s electron deficiency, enhancing electrophilic substitution at C2/C5. Methyl groups at C4 introduce steric hindrance, directing reactions to less hindered positions. For biological activity (e.g., enzyme inhibition), fluorine improves binding affinity via hydrophobic interactions and hydrogen bonding with target proteins. Comparative studies using derivatives (e.g., 4-methyl vs. 4-phenyl analogs) and docking simulations (e.g., AutoDock Vina) can quantify substituent effects on binding energy .

Q. How can researchers resolve contradictions in reported biological activity data for fluorinated imidazoles?

- Methodological Answer : Contradictions may arise from variations in assay conditions (e.g., pH, solvent) or impurities. To address this:

- Perform dose-response assays (IC50/EC50) under standardized conditions .

- Validate purity via HPLC (>98%) and LC-MS .

- Use isogenic cell lines or recombinant enzymes to control for off-target effects .

- Compare results with structurally analogous compounds (e.g., 5-Fluoro-2-phenylimidazole) to isolate substituent-specific effects .

Q. What computational strategies predict the binding modes of this compound derivatives with biological targets?

- Methodological Answer : Molecular docking (e.g., Schrödinger Glide) and molecular dynamics simulations (e.g., GROMACS) model ligand-receptor interactions. Fluorine’s partial charges and van der Waals parameters are critical for accurate docking. For example, in studies of imidazole-based kinase inhibitors, fluorine forms halogen bonds with backbone carbonyls, while the methyl group stabilizes hydrophobic pockets. Free energy perturbation (FEP) calculations can further refine binding affinity predictions .

Q. What role does fluorination play in enhancing the photophysical properties of imidazole derivatives for sensing applications?

- Methodological Answer : Fluorination reduces π-π* transition energy, shifting absorption/emission to longer wavelengths (red shift). Time-dependent DFT (TD-DFT) calculations correlate substituent effects (e.g., C5-F, C4-CH3) with experimental UV-Vis and fluorescence spectra. For example, 5-Fluoro-4-methylimidazole derivatives exhibit enhanced quantum yields compared to non-fluorinated analogs due to decreased non-radiative decay .

Properties

Molecular Formula |

C4H5FN2 |

|---|---|

Molecular Weight |

100.09 g/mol |

IUPAC Name |

4-fluoro-5-methyl-1H-imidazole |

InChI |

InChI=1S/C4H5FN2/c1-3-4(5)7-2-6-3/h2H,1H3,(H,6,7) |

InChI Key |

LRNNCMJNXXIDBZ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(N=CN1)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.